6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid
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Overview
Description
6-fluorospiro[33]heptane-2,2-dicarboxylic acid is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid typically involves the following steps:
Formation of the spirocyclic backbone: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for 6-fluorospiro[3
Chemical Reactions Analysis
Types of Reactions
6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the spirocyclic structure can provide rigidity and specificity in molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic structure but lacks the fluorine atom.
6-fluorospiro[3.3]heptane-2-carboxylic acid: Contains a single carboxylic acid group instead of two.
Uniqueness
6-fluorospiro[3.3]heptane-2,2-dicarboxylic acid is unique due to the presence of both fluorine and two carboxylic acid groups, which can significantly influence its chemical reactivity and potential applications. The fluorine atom can enhance the compound’s stability and bioactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2322847-17-4 |
---|---|
Molecular Formula |
C9H11FO4 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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